5-Chloro-1-methyl-1H-pyrazole-4-sulfonyl chloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

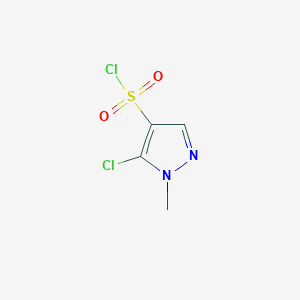

“5-Chloro-1-methyl-1H-pyrazole-4-sulfonyl chloride” is a chemical compound with the empirical formula C4H5ClN2O2S . It is a derivative of pyrazole, a class of organic compounds with a five-membered ring with two nitrogen atoms and three carbon atoms .

Synthesis Analysis

The synthesis of pyrazole derivatives, including “5-Chloro-1-methyl-1H-pyrazole-4-sulfonyl chloride”, has been a subject of interest in recent years due to their diverse pharmacological effects . Various methods have been developed, including silver-mediated [3 + 2] cycloaddition, one-pot condensations of ketones, aldehydes and hydrazine monohydrochloride, and Cu-catalyzed aerobic oxidative cyclization of β,γ-unsaturated hydrazones .

Molecular Structure Analysis

The molecular structure of “5-Chloro-1-methyl-1H-pyrazole-4-sulfonyl chloride” consists of a pyrazole ring, which contains two nitrogen atoms, three carbon atoms, and a sulfonyl chloride group attached to the 4-position of the pyrazole ring .

Chemical Reactions Analysis

Pyrazole derivatives, including “5-Chloro-1-methyl-1H-pyrazole-4-sulfonyl chloride”, can undergo various chemical reactions due to their structural diversity. They can be modified through nucleophilic (at C-3 or C-5 positions) and electrophilic substitution (preferably at N-1, N-2, or C-4 positions) reactions .

Scientific Research Applications

Heterocyclic Synthesis

The compound plays a crucial role in the synthesis of heterocyclic systems. For example, it's used in the creation of novel heterocyclic systems like [1,3]oxazolo[5,4-d]pyrazolo[1,5-a]-pyrimidine and [1,3]oxazolo[5,4-d][1,2,4]triazolo[1,5-a]pyrimidine, indicating its importance in the development of new chemical entities with potential applications in various fields, including pharmaceuticals and materials science (Kornienko et al., 2014).

Sulfonyl Group Migration

In a study focusing on the selective synthesis of 4-(sulfonyl)-methyl-1H-pyrazoles and (E)-4,5-dihydro-1H-pyrazoles from N-allenic sulfonylhydrazones, this compound was highlighted for its role in facilitating sulfonyl group migrations. The ability to control these migrations by altering the Lewis acids used in the reaction showcases the compound's utility in synthetic chemistry, particularly in the precise construction of complex molecules with specific structural features (Zhu et al., 2014).

Future Directions

The future directions in the research and development of pyrazole derivatives, including “5-Chloro-1-methyl-1H-pyrazole-4-sulfonyl chloride”, involve the development of new synthetic methodologies, catalysis, and structural diversity to expand the application of this privileged class of compounds . There is also a clear upward trend in the publication activity of the scientific community, indicating growing interest in this field .

Mechanism of Action

Target of Action

Pyrazole derivatives are known to interact with a wide range of biological targets due to their versatile structure . They have been associated with antimicrobial, anti-inflammatory, antiviral, anticancer, insecticidal, herbicidal, and plant growth regulatory activities .

Mode of Action

It’s known that pyrazole derivatives can undergo nucleophilic and electrophilic substitution reactions . These reactions can lead to changes in the target molecules, potentially altering their function.

Result of Action

Pyrazole derivatives have been associated with a wide range of biological activities, suggesting that they could have diverse molecular and cellular effects .

properties

IUPAC Name |

5-chloro-1-methylpyrazole-4-sulfonyl chloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4Cl2N2O2S/c1-8-4(5)3(2-7-8)11(6,9)10/h2H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLHDMSJCTJKFHA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=C(C=N1)S(=O)(=O)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4Cl2N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.06 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Chloro-1-methyl-1H-pyrazole-4-sulfonyl chloride | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

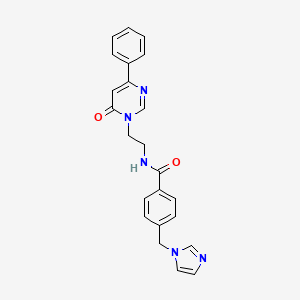

![N,N-dimethyl-4-{[2-nitro-2-(phenylsulfonyl)vinyl]amino}benzenesulfonamide](/img/structure/B2447711.png)

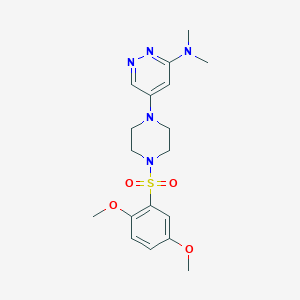

![(5E)-2-mercapto-5-[4-(trifluoromethyl)benzylidene]-1,3-thiazol-4(5H)-one](/img/structure/B2447712.png)

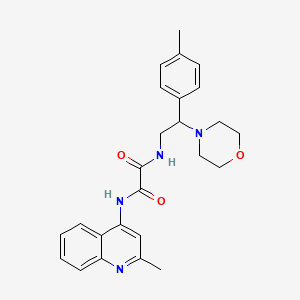

![2-{[1-(2-methylpropyl)piperidin-4-yl]methyl}-6-(1H-pyrazol-1-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2447723.png)

![4-chloro-N-[(4-methoxyphenyl)methyl]-3-methyl-1-phenylpyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B2447724.png)

![1-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)methyl]-1H-pyrazol-4-amine hydrochloride](/img/structure/B2447728.png)

![3-Benzyl-3-azabicyclo[3.1.0]hexan-6-amine dihydrochloride](/img/structure/B2447729.png)

![[1-(2,2-difluoroethyl)-4-iodo-1H-pyrazol-3-yl]acetic acid](/img/structure/B2447731.png)